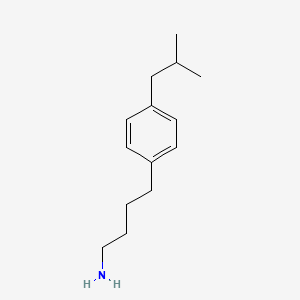
4-(4-Isobutylphenyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Isobutylphenyl)butan-1-amine is an organic compound belonging to the class of phenylbutylamines. It features a phenyl group substituted at the fourth carbon by a butan-1-amine moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Isobutylphenyl)butan-1-amine typically involves the alkylation of ammonia with haloalkanes. This process requires a large excess of ammonia to ensure the formation of primary amines . Another method involves the reduction of nitro compounds to amines using reducing agents such as hydrogen in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of nitro compounds or reductive amination of carbonyl compounds. These methods are preferred due to their efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Isobutylphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions typically yield primary amines from nitro compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions.
Major Products Formed:
Oxidation: Nitro and nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
4-(4-Isobutylphenyl)butan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Isobutylphenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. It primarily acts by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Phenylisobutylamine: A higher homologue of amphetamine with reduced dopaminergic effects.
Butylamine: An organic compound with similar structural features but different functional properties.
Uniqueness: 4-(4-Isobutylphenyl)butan-1-amine is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its applications in various fields, including its potential therapeutic uses, set it apart from other similar compounds .
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
4-[4-(2-methylpropyl)phenyl]butan-1-amine |
InChI |
InChI=1S/C14H23N/c1-12(2)11-14-8-6-13(7-9-14)5-3-4-10-15/h6-9,12H,3-5,10-11,15H2,1-2H3 |
InChI Key |
PVNYIINYVXDWLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(methoxycarbonyl)cyclobutyl]aceticacid,Mixtureofdiastereomers](/img/structure/B15321958.png)
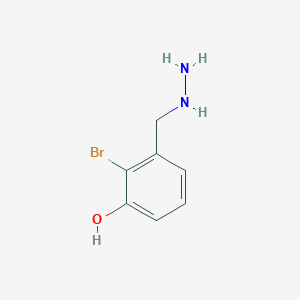
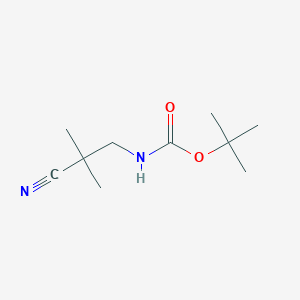
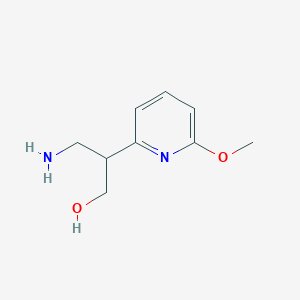
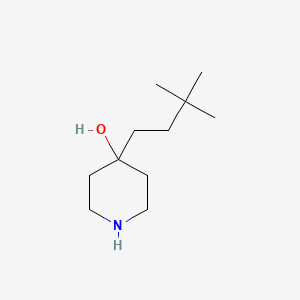

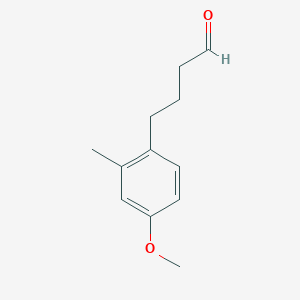

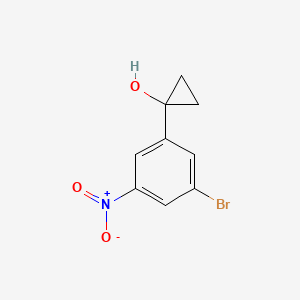
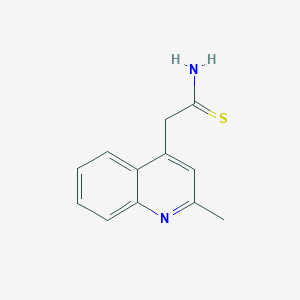

![4-Aminobicyclo[3.1.0]hexane-1-carboxylicacidhydrochloride](/img/structure/B15322033.png)

